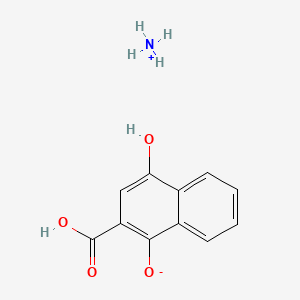

Ammonium 1,4-dihydroxy-2-naphthoate

Description

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

azanium;2-carboxy-4-hydroxynaphthalen-1-olate |

InChI |

InChI=1S/C11H8O4.H3N/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9;/h1-5,12-13H,(H,14,15);1H3 |

InChI Key |

WIASFSYIHNRGNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2[O-])C(=O)O)O.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Key Enzymes and Pathways

Ammonium 1,4-dihydroxy-2-naphthoate is synthesized in bacteria such as Escherichia coli and Propionibacterium through the o-succinylbenzoate (OSB) pathway . Critical enzymes include:

- Naphthoate synthase (MenB) : Catalyzes the cyclization of chorismate derivatives into 1,4-dihydroxy-2-naphthoate.

- MenD : Involved in decarboxylation steps during menaquinone biosynthesis.

- MenA : Mediates prenylation of 1,4-dihydroxy-2-naphthoate to form demethylmenaquinone precursors.

The pathway begins with chorismate, which undergoes enzymatic transformations to yield the target compound. Optimal conditions include pH 6.9–7.0 and temperatures between 25–37°C.

Reaction Optimization

- Substrate specificity : MenB exhibits strict specificity for 1,4-dihydroxy-2-naphthoate intermediates, rejecting analogs like 1,4-dihydroxy-3-methyl-2-naphthoate.

- Enzyme stability : MenB retains activity in the presence of mild acid (0.1 N HCl) but denatures under stronger conditions (0.5 N HCl).

Chemical Synthesis Approaches

Synthesis from Chorismate Derivatives

The chemical synthesis mimics enzymatic pathways, utilizing intermediates such as o-succinylbenzoate (OSB) :

Direct Synthesis from 1,4-Dihydroxy-2-Naphthoic Acid

1,4-Dihydroxy-2-naphthoic acid (DHNA) is synthesized industrially using alkali metal alcoholates (e.g., sodium methylate) and CO₂ gas in organic solvents like dipropylene glycol monomethyl ether. The ammonium salt is obtained by neutralizing DHNA with ammonia:

$$

\text{DHNA} + \text{NH}_3 \rightarrow \text{this compound}

$$

Reaction conditions :

- Temperature : 150–180°C for salt formation, 50–130°C for carboxylation.

- Solvent : Polyhydric alcohols or alkyl ethers with boiling points >130°C.

- Yield : Up to 92.3% for DHNA, with purity >98%.

Comparative Analysis of Methods

Advantages and Limitations

- Enzymatic :

- Chemical :

Research Findings and Applications

Key Experimental Data

| Example | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Dipropylene glycol | 180 | 92.3 | 98.8 |

| 2 | Diethylene glycol | 180 | 89.2 | 98.1 |

| 10 | Dipropylene glycol | 150 | 80.5 | 96.0 |

| 11 | Dipropylene glycol | 160 | 84.7 | 95.4 |

| 12 | Dipropylene glycol | 170 | 89.2 | 97.9 |

Observations :

Chemical Reactions Analysis

Types of Reactions

Ammonium 1,4-dihydroxy-2-naphthoate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted naphthoates. These products have diverse applications in chemistry, biology, and industry.

Scientific Research Applications

Ammonium 1,4-dihydroxy-2-naphthoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its role in bacterial electron transport chains and its involvement in the biosynthesis of essential vitamins.

Medicine: Research is ongoing to explore its potential as a drug target for treating bacterial infections, given its role in menaquinone biosynthesis.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ammonium 1,4-dihydroxy-2-naphthoate involves its role as an intermediate in the biosynthesis of menaquinone and phylloquinone. The compound is converted to 1,4-dihydroxy-2-naphthoyl-CoA by the enzyme MenB, which then undergoes further transformations to form the final vitamin products. The molecular targets and pathways involved include the enzymes and cofactors in the menaquinone biosynthesis pathway.

Comparison with Similar Compounds

Data Tables

Table 2: Chemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups | Application |

|---|---|---|---|---|

| DHNA (free acid) | 204.18 | Low | 2× -OH, -COOH | Microbial respiration |

| Ammonium DHNA | 221.21 | High | -COO⁻NH₄⁺ | Biomedical research |

| Methyl DHNA ester | 218.21 | Organic solvents | -COOCH₃ | Synthetic chemistry |

| Phenyl DHNA ester (54978-55-1) | 280.28 | Insoluble | -OPh | Drug intermediate |

Biological Activity

Ammonium 1,4-dihydroxy-2-naphthoate, a derivative of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), has garnered attention due to its significant biological activities, particularly in the context of microbial metabolism and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of 1,4-Dihydroxy-2-naphthoate

1,4-Dihydroxy-2-naphthoate is a key intermediate in the biosynthesis of menaquinone (vitamin K2) in bacteria. It plays a crucial role in various biological processes, including electron transport and cellular respiration. The compound is synthesized through enzymatic pathways involving specific enzymes such as 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) and prenyltransferases that facilitate the conversion to menaquinone .

Aryl Hydrocarbon Receptor (AhR) Activation

Research indicates that 1,4-DHNA exhibits strong binding affinity for the aryl hydrocarbon receptor (AhR), a critical regulator of immune responses and inflammation. In vitro studies have shown that 1,4-DHNA induces the expression of cytochrome P450 enzymes CYP1A1 and CYP1B1 in human colon cancer cells (Caco2) and mouse colonic cells (YAMC). This induction is comparable to that caused by potent AhR agonists like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) .

Table 1: Induction of CYP Enzymes by 1,4-DHNA

| Compound | CYP1A1 Induction | CYP1B1 Induction |

|---|---|---|

| 1,4-DHNA | High | High |

| TCDD | High | High |

| 3,5-DHNA | Moderate | Moderate |

| Control | None | None |

This structure-dependent activity suggests that modifications to the naphthoate structure can significantly alter its biological effects. For instance, the presence of hydroxyl and carboxyl groups enhances AhR activation potential .

Anti-inflammatory Properties

The anti-inflammatory effects of 1,4-DHNA have been documented in various studies. Its ability to modulate immune responses through AhR activation can lead to decreased inflammation in gut tissues. This property is particularly relevant in conditions such as inflammatory bowel disease (IBD) where dysregulated immune responses contribute to pathology .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from 1,4-DHNA. Inhibition of MenA (the enzyme responsible for converting 1,4-DHNA to menaquinone) has shown promising results against drug-resistant Gram-positive bacteria such as Mycobacterium tuberculosis. The inhibition mechanism appears to disrupt essential metabolic pathways in these pathogens .

Case Study: Inhibition of Menaquinone Biosynthesis

In a laboratory setting, researchers tested various concentrations of 1,4-DHNA against M. tuberculosis. Results indicated that higher concentrations led to significant growth inhibition:

Table 2: Growth Inhibition of M. tuberculosis by 1,4-DHNA

| Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

These findings suggest that targeting menaquinone biosynthesis could be a viable strategy for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing ammonium 1,4-dihydroxy-2-naphthoate, and how can experimental design mitigate them?

- Methodological Answer : Synthesis optimization requires addressing reactivity of hydroxyl and carboxyl groups. For example, sodium metal in ethanol under inert argon atmosphere minimizes oxidation of phenolic groups during reduction steps . Solvent choice (e.g., dry ethanol) and temperature control (e.g., 0°C for ammonia distillation) are critical to prevent side reactions. Post-synthesis purification via recrystallization (e.g., using petroleum ether) improves yield and purity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- Melting Point Analysis : Compare observed melting points (e.g., 88.5–90.5°C) with literature values to assess purity .

- Spectroscopy : NMR and FT-IR confirm functional groups (e.g., hydroxyl and carboxylate peaks).

- Chromatography : HPLC or TLC with UV detection identifies impurities from incomplete reactions .

Q. What solubility limitations exist for this compound in common solvents, and how can this affect experimental protocols?

- Methodological Answer : The compound dissolves poorly in water but is highly soluble in DMSO (175 mg/mL). For in vivo studies, prepare stock solutions in DMSO and dilute with PBS or saline to avoid precipitation. Sonication (30–60 minutes) enhances dissolution .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its stability and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals hydrogen-bonded layers stabilized by N–H⋯O interactions parallel to the bc plane. This structural arrangement impacts hygroscopicity and thermal stability. To study stability, perform thermogravimetric analysis (TGA) under nitrogen and compare degradation profiles with computational models (e.g., DFT calculations) .

Q. What methodological approaches resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Use variable-temperature NMR to track dynamic equilibria. For ambiguous peaks, employ 2D NMR (e.g., COSY, HSQC) to assign protons and carbons unambiguously. Cross-validate with X-ray crystallography .

Q. How can computational modeling optimize reaction conditions for derivatives of this compound?

- Methodological Answer : Use COMSOL Multiphysics or Gaussian software to simulate reaction kinetics and thermodynamics. For example, model the activation energy for esterification reactions under varying pH and temperature. Validate predictions with small-scale experiments (e.g., 10–50 mg batches) .

Q. What experimental designs address the compound’s instability during long-term storage?

- Methodological Answer : Stability studies require factorial design (e.g., temperature, humidity, light). Store samples at -80°C (6-month stability) vs. -20°C (1-month stability) and monitor degradation via HPLC. Lyophilization in amber vials under argon extends shelf life .

Methodological Frameworks for Research Design

Q. How to align research on this compound with theoretical frameworks in organic chemistry?

- Methodological Answer : Link studies to concepts like acid-base equilibria (pKa of hydroxyl/carboxyl groups) or supramolecular chemistry (hydrogen bonding networks). For example, investigate pH-dependent solubility changes using Henderson-Hasselbalch calculations .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.